Tetraethylammonium iodide

Descripción general

Descripción

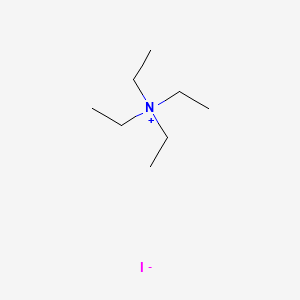

Tetraethylammonium iodide is a quaternary ammonium compound with the chemical formula C₈H₂₀N⁺I⁻ . It is known for its use as a source of tetraethylammonium ions in pharmacological and physiological studies. Additionally, it is utilized in organic chemical synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tetraethylammonium iodide can be synthesized by the reaction between triethylamine and ethyl iodide. The reaction typically involves mixing triethylamine with ethyl iodide under controlled conditions to produce this compound .

Industrial Production Methods: While this compound is commercially available, its industrial production follows the same synthetic route as the laboratory preparation, ensuring high purity and consistency .

Types of Reactions:

Substitution Reactions: this compound can undergo substitution reactions, such as the formation of (Z)-diiodoalkenes by treating alkynes with iodine monochloride in the presence of this compound.

Hydroxyethylation: It can facilitate the attachment of hydroxyethyl groups to carboxylic acids and certain heterocycles bearing an acidic N-H group.

Phase-Transfer Catalysis: It acts as a phase-transfer catalyst in various alkylation reactions, including the geminal di-alkylation of fluorene and N-alkylation of aniline and carbazole.

Common Reagents and Conditions:

Iodine Monochloride (ICl): Used in the stereoselective formation of diiodoalkenes.

Ethylene Carbonate: Utilized in hydroxyethylation reactions.

Aqueous Sodium Hydroxide and Alkyl Halides: Employed in phase-transfer catalysis.

Major Products:

(Z)-Diiodoalkenes: Formed from the reaction with alkynes.

2-Hydroxyethyl Benzoate: Produced from the hydroxyethylation of benzoic acid.

Aplicaciones Científicas De Investigación

Electrochemistry

Tetraethylammonium iodide serves as a supporting electrolyte in electrochemical experiments. It enhances the conductivity and stability of solutions used in various electrochemical reactions. Its effectiveness has been demonstrated in studies involving electron spin resonance and radiation effects on the compound, showing its stability under different conditions .

Organic Synthesis

In organic chemistry, this compound functions as a phase transfer catalyst . It facilitates reactions between organic and inorganic substances, which is particularly useful for synthesizing complex molecules. Notable reactions include:

- Stereoselective formation of (Z)-diiodoalkenes from alkynes using iodine monochloride in the presence of this compound.

- 2-Hydroxyethylation of carboxylic acids, such as converting benzoic acid to 2-hydroxyethyl benzoate using ethylene carbonate .

Biochemical Applications

This compound is utilized in studies related to ion transport and membrane potential , aiding researchers in understanding cellular processes. Its role in pharmacological studies includes serving as a source of tetraethylammonium ions, which are critical for exploring physiological mechanisms .

Analytical Chemistry

In analytical chemistry, this compound improves the efficiency of chromatographic techniques. It enhances the separation and analysis of various chemical compounds, making it a valuable reagent for researchers conducting qualitative and quantitative analyses .

Pharmaceutical Development

The compound plays a significant role in drug formulation , where it enhances the solubility and bioavailability of certain medications. This property is crucial for developing effective pharmaceutical products that require improved absorption rates .

Solar Energy Applications

Recent studies have explored the potential of this compound in solar energy applications, particularly as part of the ionic liquid systems used in perovskite solar cells. Its incorporation has shown promise in enhancing the stability and efficiency of solar cell devices by reducing defect densities and improving moisture resistance .

Case Study 1: Electrochemical Stability

A study investigated the effects of gamma irradiation on this compound, revealing insights into its radical formation under specific conditions. This research highlighted its stability and potential applications in radiation chemistry .

Case Study 2: Synthesis of Zeolitic Materials

Research focused on synthesizing zeolitic materials using this compound demonstrated its effectiveness as a structure-forming component. The presence of this compound influenced the thermal stability and adsorption properties of the resulting zeolites, showcasing its utility in material science .

Data Tables

Mecanismo De Acción

The mechanism of action of tetraethylammonium iodide involves blocking autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors. This blocking action prevents signals carrying vasoconstrictor impulses from proceeding, making it a potential vasodilator .

Comparación Con Compuestos Similares

- Tetraethylammonium Bromide

- Tetraethylammonium Chloride

Comparison: Tetraethylammonium iodide shares similar properties with its bromide and chloride counterparts, such as being a source of tetraethylammonium ions. its unique iodide ion may confer different reactivity and solubility characteristics, making it suitable for specific applications in organic synthesis and industrial processes .

Actividad Biológica

Tetraethylammonium iodide (TEAI) is a quaternary ammonium compound with the formula . This compound has garnered attention in various fields, particularly in pharmacological and physiological studies due to its unique biological activities. This article will explore the biological activity of TEAI, including its mechanisms of action, applications in research, and relevant case studies.

TEAI is primarily known for its role as a pharmacological research agent. It functions by blocking selective potassium channels, which are vital for the regulation of neuronal excitability and muscle contraction. The compound has been shown to inhibit autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors .

Key Mechanisms:

- Potassium Channel Blockade : TEAI inhibits specific potassium channels, affecting cellular excitability and neurotransmitter release.

- Autonomic Ganglia Inhibition : Its action on autonomic ganglia suggests potential applications in managing conditions related to autonomic dysfunction.

- Nicotinic Receptor Interaction : By blocking nicotinic acetylcholine receptors, TEAI can influence synaptic transmission.

Toxicity Profile

The toxicity of TEAI has been evaluated in various studies. The median lethal dose (LD50) values reported are 35 mg/kg (intraperitoneal) and 56 mg/kg (intravenous) in mice . Such toxicity levels indicate that while TEAI can be a useful tool in research, caution must be exercised regarding its dosage and application.

Applications in Research

TEAI has been utilized in several studies focusing on its biological activity:

- Pharmacological Studies : As a source of tetraethylammonium ions, TEAI has been used extensively in pharmacological research to understand ion channel dynamics and neuronal signaling.

- Corrosion Inhibition : Recent studies have also explored TEAI's potential as a corrosion inhibitor for pipelines, demonstrating its versatility beyond biological applications .

- Gas Hydrate Inhibition : Research indicated that TEAI-based deep eutectic solvents showed promising results as gas hydrate inhibitors, outperforming conventional thermodynamic hydrate inhibitors .

Case Study 1: Pharmacological Research

In a study investigating the effects of TEAI on neuronal excitability, researchers found that the compound significantly reduced action potential frequency in isolated neurons. This effect was attributed to the blockade of potassium channels, leading to prolonged depolarization and altered synaptic transmission dynamics.

Case Study 2: Corrosion Inhibition

A study evaluated the effectiveness of TEAI as a corrosion inhibitor for pipeline protection. The results indicated that TEAI could significantly reduce corrosion rates under specific conditions, suggesting its potential application in industrial settings .

Table 1: Biological Activity Summary of this compound

Table 2: Toxicity Profile

| Route of Administration | LD50 (mg/kg) |

|---|---|

| Intraperitoneal | 35 |

| Intravenous | 56 |

Propiedades

IUPAC Name |

tetraethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.HI/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQFSVBXCNGCBBW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

66-40-0 (Parent) | |

| Record name | Tetamon iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80883217 | |

| Record name | Ethanaminium, N,N,N-triethyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic crystals; [Alfa Aesar MSDS] | |

| Record name | Tetraethylammonium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19844 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000025 [mmHg] | |

| Record name | Tetraethylammonium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19844 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

68-05-3 | |

| Record name | Tetraethylammonium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetamon iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraethylammonium iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanaminium, N,N,N-triethyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanaminium, N,N,N-triethyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetraethylammonium iodide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YC77AN7EB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of tetraethylammonium iodide?

A1: this compound has the molecular formula C8H20IN and a molecular weight of 257.15 g/mol. While this specific information isn't directly stated in the provided abstracts, it is fundamental chemical knowledge.

Q2: Is there any spectroscopic data available for TEAI?

A2: Yes, several studies employ spectroscopic techniques to investigate TEAI. For instance, UV-Vis spectrophotometry was used to study TEAI solutions in acetonitrile [], analyzing its interactions with iodine and iodine chloride. Additionally, electron spin resonance (ESR) was used to study gamma-irradiated TEAI at low temperatures [].

Q3: In what solvents is TEAI typically soluble?

A3: TEAI demonstrates solubility in various solvents, including water, methanol, acetonitrile, acetone, and dimethylformamide. Studies explore its conductance in several solvent systems, such as methanol-acetonitrile and methanol-water mixtures [], as well as ethylene carbonate-acetone mixtures [].

Q4: How does the ionic strength of the solution affect the properties of TEAI?

A4: Ionic strength significantly influences TEAI's behavior. For example, protonation constants of phytic acid were found to be significantly lower in sodium chloride solutions compared to TEAI solutions due to strong interactions between phytate and sodium cations [].

Q5: Can TEAI act as a catalyst?

A5: Yes, TEAI acts as a phase-transfer catalyst in various reactions. For instance, it facilitates the synthesis of 2-hydroxyethyl esters from ethylene carbonate and carboxylic acids []. It also catalyzes the Wittig-Horner reaction between functionalized polysulfones, introducing double bonds and enabling crosslinking [].

Q6: What is the role of TEAI in Stille coupling reactions?

A6: TEAI acts as a phase-transfer agent in Stille coupling reactions conducted in water, facilitating the reaction between aryl halides and organostannanes [].

Q7: How does TEAI influence the activity of acetylcholinesterase?

A7: TEAI exhibits a complex interaction with acetylcholinesterase. While it can noncompetitively increase the maximum velocity of acetylcholine hydrolysis [], likely by accelerating deacetylation, its impact varies with alkyl chain length. Tetramethylammonium iodide acts as a competitive inhibitor, while tetra-n-propylammonium iodide might block deacetylation [, ].

Q8: Has computational chemistry been used to study TEAI?

A8: While the provided abstracts don't explicitly mention computational studies on TEAI itself, they highlight the application of computational methods like DFT calculations to analyze related compounds and reactions. For example, DFT computations were used to estimate the configuration of tricyclic products obtained from Diels-Alder reactions with a metathesis product [].

Q9: Are there studies on the dissolution and solubility of TEAI?

A9: Studies investigate the conductance of TEAI in various solvents and solvent mixtures [, , ], providing insights into its dissolution and solubility behavior. Factors like solvent polarity and ionic interactions contribute to its solubility characteristics.

Q10: What analytical methods are commonly used to study TEAI?

A10: Various analytical techniques are employed to characterize and quantify TEAI and study its interactions. These include:

- Potentiometry: Used to study the protonation of compounds in TEAI solutions by measuring the potential difference using ion-selective electrodes [].

- Conductometry: Employed to determine the conductivity of TEAI solutions in various solvents, providing insights into ion-pair and triple-ion formation [, , ].

- UV-Vis spectrophotometry: Used to study the formation of iodine complexes in TEAI solutions and their dependence on solvent properties [, ].

- Nuclear magnetic resonance (NMR): Applied to analyze the structure of compounds synthesized using TEAI as a catalyst, including 1H, 13C, and 31P NMR [].

- Electron Spin Resonance (ESR): Used to study the radicals formed upon gamma-irradiation of TEAI at low temperatures [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.